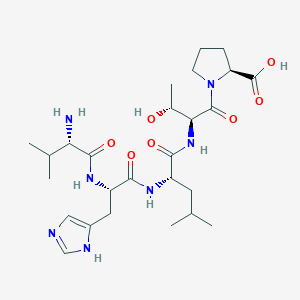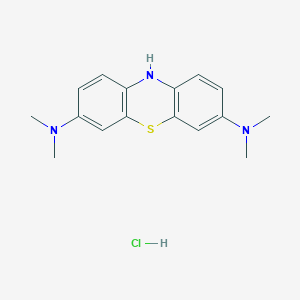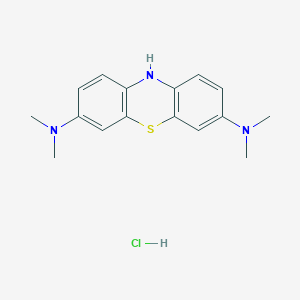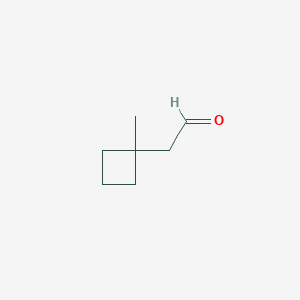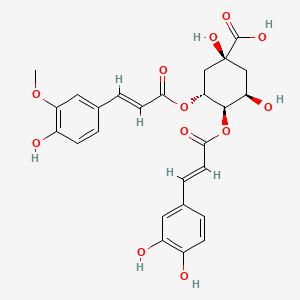
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. This compound, in particular, has gained attention due to its effectiveness in inhibiting the growth of bacteria and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the reaction of 5-chloro-2-isothiazolin-3-one with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Scientific Research Applications
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: Used as a preservative in various products, including paints, adhesives, and personal care products, to prevent microbial growth.
Mechanism of Action
The antimicrobial activity of 2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. The compound interacts with the thiol groups of proteins and enzymes, leading to the inactivation of essential cellular functions. This results in the inhibition of microbial growth and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various industrial applications.
1,2-benzisothiazolin-3-one: Widely used as a biocide in industrial and consumer products.
Uniqueness
2-isopropyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other isothiazolones. The presence of the isopropyl group and the dioxo functionality contributes to its stability and effectiveness as a preservative.
Properties
Molecular Formula |
C6H8ClNO3S |
|---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
5-chloro-1,1-dioxo-2-propan-2-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C6H8ClNO3S/c1-4(2)8-6(9)3-5(7)12(8,10)11/h3-4H,1-2H3 |
InChI Key |
STYSQTJWGBONHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=C(S1(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)

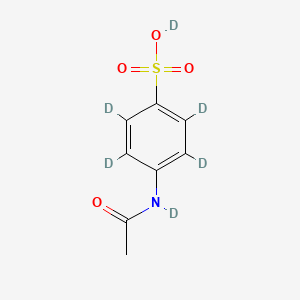
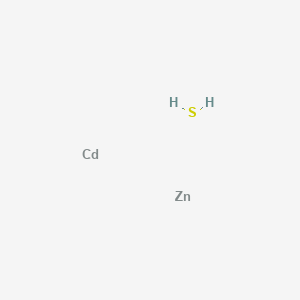
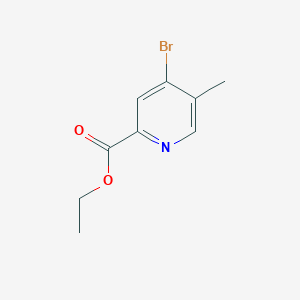

![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)

